![molecular formula C20H20N4O4S B4614364 4-propoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4614364.png)
4-propoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide
説明
Synthesis Analysis The synthesis of compounds related to 4-propoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide involves complex reactions, including the use of 2-methanesulfonyl-4,6-dimethoxy pyrimidine and N-(4-propoxycarbonylphenyl)-2-hydroxybenzylamine in THF, demonstrating the intricate steps needed to create this compound. This process highlights the methodical approach required to synthesize specific chemical structures with desired functionalities (Wu Juna, 2003).
Molecular Structure Analysis The molecular structure of similar compounds reveals a sophisticated architecture where different planes within the molecule form conjugated systems, indicating a complex spatial arrangement that affects the compound's properties and reactivity. For example, the dihedrals between the pyrimidine plane and two phenyl planes demonstrate the molecule's three-dimensional configuration, which is critical for understanding its chemical behavior (Wu Juna, 2003).
Chemical Reactions and Properties The reactivity and properties of compounds like 4-propoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide can be influenced significantly by their molecular structure. For instance, the presence of a pyrimidine and benzamide moiety might contribute to specific reactivity patterns, such as nucleophilic attacks or the ability to form specific interactions with biological targets, highlighting the compound's potential applications in various fields (Wu Juna, 2003).
Physical Properties Analysis The physical properties, such as crystal structure and solubility, are crucial for understanding how a compound like 4-propoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide can be manipulated and used in practical applications. The details of its crystal structure, including space group and molecular dimensions, provide insights into its stability and reactivity, crucial for designing experiments and applications (Wu Juna, 2003).
Chemical Properties Analysis Understanding the chemical properties, such as reactivity with other compounds, stability under various conditions, and potential biological activity, is essential for applying 4-propoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide in specific contexts. The compound's interactions and transformations provide a basis for exploring its applications beyond its basic chemical structure (Wu Juna, 2003).
科学的研究の応用
Material Science and Polymer Chemistry
Research on polysiloxane-block-polyimides and phenyl- or alkoxyphenyl-substituted rigid-rod polyamides and polyimides containing m-terphenyls in the main chain sheds light on the synthesis and characterization of polymers with potential applications in advanced materials, coatings, and electronic devices (Furukawa et al., 1997; Spiliopoulos & Mikroyannidis, 1998). These studies contribute to understanding the surface properties and morphological characterization of polymers for various industrial applications.
Pharmacological Research
The synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, as investigated by Ravichandiran et al. (2019), demonstrate the potential of such compounds in developing new anticancer agents. The study revealed potent cytotoxic activity against human cancer cell lines, indicating the relevance of structural moieties similar to 4-propoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide in medicinal chemistry (Ravichandiran et al., 2019).
Herbicidal Applications
The synthesis of herbicidal compounds like ZJ0273, which shares structural similarities with the target compound, indicates the utility of such chemicals in agricultural sciences. These compounds are used for weed control and have broad-spectrum herbicidal activity (Yang, Ye, & Lu, 2008).
Enzyme Inhibition Studies
Compounds with structural features similar to 4-propoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide are explored for their potential as enzyme inhibitors. Studies on benzimidazole sulfoxides as H+/K+-ATPase inhibitors highlight the significance of such compounds in developing treatments for conditions like acid reflux or peptic ulcers (Ife et al., 1989).
Advanced Polymer Synthesis
Research into chain-growth polycondensation for aramides and the synthesis of block copolymers containing aramide with low polydispersity illustrates the ongoing advancements in polymer chemistry. These studies contribute to the development of materials with specific properties for high-performance applications (Yokozawa et al., 2002).
特性
IUPAC Name |
4-propoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-2-14-28-17-8-4-15(5-9-17)19(25)23-16-6-10-18(11-7-16)29(26,27)24-20-21-12-3-13-22-20/h3-13H,2,14H2,1H3,(H,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYWNEMCPXYJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



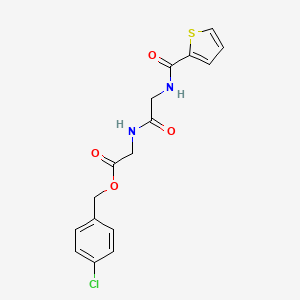
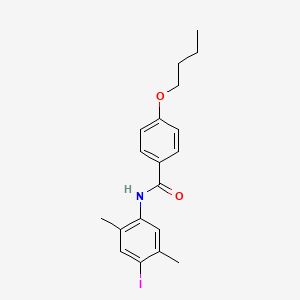
![3-[(3,4-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4614296.png)
![4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4614312.png)
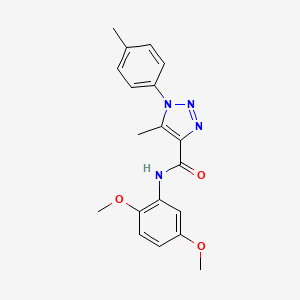
![5-(4-methoxybenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline](/img/structure/B4614325.png)
![5-[(2-bromobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B4614328.png)
![ethyl 5-(4-chlorophenyl)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4614333.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide](/img/structure/B4614342.png)
![1-[(4-nitrophenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4614369.png)
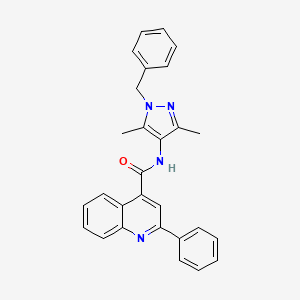
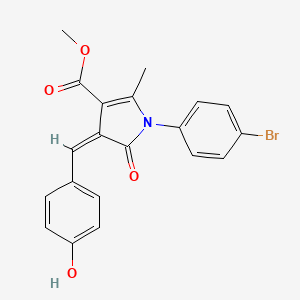
![N-(3-chloro-4-fluorophenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4614388.png)
![2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B4614389.png)